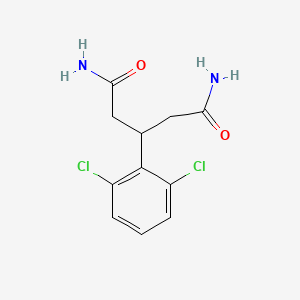

3-(2,6-Dichlorophenyl)glutaramide

Description

Properties

Molecular Formula |

C11H12Cl2N2O2 |

|---|---|

Molecular Weight |

275.13 g/mol |

IUPAC Name |

3-(2,6-dichlorophenyl)pentanediamide |

InChI |

InChI=1S/C11H12Cl2N2O2/c12-7-2-1-3-8(13)11(7)6(4-9(14)16)5-10(15)17/h1-3,6H,4-5H2,(H2,14,16)(H2,15,17) |

InChI Key |

YILQWHJOWKNDEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(CC(=O)N)CC(=O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 2,6 Dichlorophenyl Glutaramide and Its Structural Analogues

Established Synthetic Pathways to 3-(2,6-Dichlorophenyl)glutaramide

The traditional synthesis of this compound relies on a multi-step process that begins with the formation of a key precursor followed by hydrolysis and cyclization to yield the final glutaramide structure.

Precursor Synthesis Strategies

A common route to a key precursor, 3-(2,6-dichlorophenyl)glutaronitrile (B8525817), starts from 2,6-dichlorobenzaldehyde (B137635). prepchem.com This aldehyde is a critical starting material in the synthesis of various compounds, including pesticides and other complex organic molecules. google.com The synthesis of 2,6-dichlorobenzaldehyde itself can be achieved through the chlorination of 2,6-dichlorotoluene. google.com

While the direct reaction of 2,6-dichlorobenzaldehyde with cyanoacetic acid is a potential strategy, a documented method involves the preparation of 3-(2,6-dichlorophenyl)glutaronitrile as an intermediate. prepchem.com

Hydrolysis and Cyclization Protocols for Amide Formation

The conversion of the dinitrile precursor, 3-(2,6-dichlorophenyl)glutaronitrile, to this compound is typically achieved through acid-catalyzed hydrolysis. prepchem.com A solution of the glutaronitrile (B146979) in concentrated sulfuric acid and water, when left to stand, facilitates the hydrolysis of the nitrile groups to amide functionalities. prepchem.com Subsequent neutralization with ammonium (B1175870) hydroxide (B78521) precipitates the desired this compound. prepchem.com This method represents a straightforward approach to the final product from the nitrile intermediate.

Another established method for forming a glutarimide (B196013) ring involves the treatment of a glutaric acid monoamide with a dehydrating agent like acetic anhydride (B1165640) in the presence of a catalyst such as anhydrous sodium acetate. prepchem.com This process facilitates the intramolecular cyclization to form the glutarimide ring.

Advanced Synthetic Approaches for Functional Analogues and Derivatives

The development of advanced synthetic methods has enabled the creation of a diverse range of functional analogues and derivatives of this compound, including chiral variants and compounds with modifications at various positions of the glutarimide core.

Derivatization Strategies at the Glutarimide Nitrogen and Carbon Centers

The glutarimide scaffold offers multiple sites for derivatization, allowing for the synthesis of a wide array of analogues. The nitrogen atom of the glutarimide ring can be functionalized through various reactions. For instance, N-acyl-glutarimides can be synthesized from the corresponding glutaric acids and are valuable precursors in cross-coupling reactions. acs.org

Derivatization at the carbon centers of the glutarimide ring has also been extensively explored. One approach involves the thio-Michael addition of thiophenols to 3-methylidenepiperidine-2,6-dione, yielding various 3-substituted glutarimide analogues. rscf.ru Further oxidation of the resulting thioether can produce the corresponding sulfones. rscf.ru Additionally, diazo derivatives of glutarimides can undergo rhodium-catalyzed C–H functionalization and cyclopropanation reactions, leading to diverse and stereoenriched products. acs.orgnih.gov

The following table summarizes some derivatization strategies:

| Starting Material | Reagents and Conditions | Product Type |

| 3-Methylidenepiperidine-2,6-dione | ArSH, DIPEA, THF | 3-(Arylthiomethyl)glutarimides |

| 3-(Arylthiomethyl)glutarimides | Oxone®, THF, MeOH, H₂O | 3-(Arylsulfonylmethyl)glutarimides |

| Glutarimide-containing diazo compounds | Dirhodium catalyst | C-H functionalized and cyclopropanated glutarimides |

| N-Acyl-glutarimides | Organoboron reagents, Pd catalyst | N-C cross-coupled products |

Enantioselective Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure or enriched chiral glutarimide analogues is of significant interest. Several strategies have been developed to achieve this, often employing chiral catalysts or auxiliaries.

One notable method involves the asymmetric desymmetrization of 4-aryl substituted glutarimides using a chiral bis-lithium amide base. researchgate.net This approach has been successfully applied to the synthesis of the selective serotonin (B10506) reuptake inhibitor, (-)-paroxetine. researchgate.net

Palladium-catalyzed enantioselective reactions have also proven effective. For example, the enantioselective C-H iodination of diarylmethylamines, which can be precursors to chiral glutarimide-like structures, has been achieved using a chiral mono-N-benzoyl-protected amino acid ligand. chu-lab.org Furthermore, the catalytic enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides has been accomplished through chiral Pd-catalyzed N-allylation. mdpi.com

The following table highlights some enantioselective synthetic approaches:

| Reaction Type | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) |

| Asymmetric desymmetrization | Chiral bis-lithium amide base | Chiral 4-aryl substituted glutarimides | Up to 97% |

| Enantioselective C-H iodination | Pd(II) / mono-N-benzoyl-protected amino acid ligand | Chiral diarylmethylamines | 97-99% |

| Catalytic N-allylation | (S,S)-Trost ligand-(allyl-PdCl)₂ | N-C axially chiral N-allylated sulfonamides | Up to 92% |

Metal-Catalyzed Reactions in Related Glutarimide and Cyclic Amide Synthesis

Metal-catalyzed reactions play a pivotal role in the synthesis of glutarimides and other cyclic amides, offering efficient and selective routes to these structures. epa.gov

Palladium catalysis is widely used in this context. For instance, N-acyl-glutarimides can undergo Suzuki-Miyaura cross-coupling reactions with organoboron reagents to form C-C bonds. acs.org These reactions benefit from the twisted amide bond in N-acyl-glutarimides, which enhances their reactivity. acs.org

Rhodium catalysts are employed in the C-H functionalization and cyclopropanation of glutarimide-based diazo compounds, enabling the creation of complex and diverse molecular architectures. acs.orgnih.gov Silver-catalyzed reactions have also been explored for the direct oxidative synthesis of amides from amines and aldehydes, presenting an environmentally benign alternative to traditional methods. google.com

The following table provides examples of metal-catalyzed reactions in glutarimide synthesis:

| Metal Catalyst | Reaction Type | Substrates | Product |

| Palladium | Suzuki-Miyaura cross-coupling | N-Acyl-glutarimides, Organoboron reagents | N-C cross-coupled products |

| Rhodium | C-H functionalization/Cyclopropanation | Glutarimide-containing diazo compounds | Functionalized/Cyclopropanated glutarimides |

| Silver | Oxidative amidation | Amines, Aldehydes | Amides |

Multicomponent Reaction Approaches for Structural Diversity

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the initial components. rsc.orgnih.gov These reactions are prized for their high atom economy, operational simplicity, and their ability to rapidly generate libraries of structurally diverse molecules from a pool of readily available starting materials. organicreactions.orgnih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful tools for the synthesis of peptide-like structures and complex amides. rsc.orgresearchgate.net

While a direct, single-step MCR synthesis of this compound has not been extensively documented in peer-reviewed literature, a hypothetical approach using the principles of the Ugi four-component reaction (Ugi-4CR) can be proposed. The Ugi reaction classically combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org To construct the this compound scaffold, a bifunctional starting material would be necessary.

A plausible Ugi-based strategy would involve the reaction of 2,6-dichlorobenzaldehyde, an amine, an isocyanide, and a carboxylic acid that contains a latent or protected amide functionality. For instance, a monoprotected glutamic acid derivative could serve as the acid component.

Hypothetical Ugi Reaction for a this compound Precursor:

A conceptual Ugi reaction to assemble a precursor to this compound. The reaction of 2,6-dichlorobenzaldehyde (1), an amine (2), a suitably protected glutamic acid derivative (3), and an isocyanide (4) would yield a complex amide (5). Subsequent deprotection and functional group transformations would be required to yield the final glutaramide product.

The true power of the MCR approach lies in the ability to vary each of the four components, leading to a vast array of structural analogues. By substituting the starting aldehyde, amine, and isocyanide, a library of compounds with diverse functionalities can be synthesized. The table below illustrates the potential for structural diversity using a representative Ugi reaction for the synthesis of diamides, showcasing variations in the aldehyde and amine components and the resulting yields. drexel.edu

Table 1: Examples of Structural Diversity in Ugi Reactions

Note: This table presents representative data for analogous Ugi reactions to demonstrate the principle of achieving structural diversity. Yields are dependent on specific substrates and reaction conditions.

Optimization of Synthetic Efficiency and Scalability for Research Applications

For a synthetic route to be valuable for research, especially for creating compound libraries for screening, it must be efficient, reproducible, and scalable. The optimization of MCRs like the Ugi reaction often involves a systematic study of several parameters. Key factors influencing the yield and purity of the product include the choice of solvent, reactant concentrations, stoichiometry, and temperature. nih.govnih.gov

Methanol is a common solvent for the Ugi reaction, but other polar, aprotic solvents can also be effective. wikipedia.org High concentrations of reactants (typically in the range of 0.5 M to 2.0 M) are generally favored to drive the reaction forward. wikipedia.org While the reaction proceeds with equimolar amounts of each component, using a slight excess of one component, such as the pre-formed imine (from the aldehyde and amine), can sometimes improve yields. nih.gov

A study on the optimization of a Ugi reaction involving benzaldehyde, furfurylamine, Boc-glycine, and tert-butylisocyanide demonstrated that varying these parameters could significantly impact the outcome. nih.gov The findings from such optimization studies can be extrapolated to the proposed synthesis of this compound analogues. For instance, screening different solvents and concentrations would be a critical first step in developing a robust protocol.

The scalability of a reaction is another crucial consideration. An advantage of some Ugi reactions is that the product may precipitate from the reaction mixture in high purity, simplifying purification and making the process more amenable to scale-up without the need for laborious chromatography. nih.gov This is a highly desirable feature for producing the quantities of material needed for extensive biological evaluation. The development of scalable conditions has been successfully applied to the synthesis of active pharmaceutical ingredients, demonstrating the industrial potential of this MCR. acs.org

Table 2: Optimization Parameters for a Representative Ugi Reaction

Note: This table is based on data from the optimization of a specific Ugi reaction and serves to illustrate the impact of varying reaction parameters. nih.govnih.gov These principles would be applicable to the optimization of a synthesis for this compound analogues.

Elucidation of Molecular and Cellular Mechanisms of Action of 3 2,6 Dichlorophenyl Glutaramide

Identification and Characterization of Direct Molecular Targets

Investigation of Protein-Ligand Binding Interactions

Research has demonstrated that the glutarimide (B196013) moiety of 3-(2,6-dichlorophenyl)glutaramide is a critical component for its binding to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. nih.govnih.gov This interaction is a key initiating step in the subsequent degradation of target proteins. The 2,6-dichlorophenyl group of the molecule also plays a significant role in the binding affinity and selectivity.

Studies have utilized various biophysical techniques to characterize these binding interactions. For instance, X-ray crystallography has provided detailed structural insights into how glutarimide-based ligands dock into the thalidomide-binding domain of human CRBN. nih.gov These studies have revealed the specific amino acid residues within CRBN that form hydrogen bonds and other non-covalent interactions with the ligand, thereby stabilizing the complex. nih.gov

Furthermore, investigations into a series of glutarimide derivatives have shown that modifications to the chemical structure can significantly impact binding affinity to CRBN. nih.gov For example, the oxidation of a sulfur atom in certain 2-((hetero)aryl(methyl))thio glutarimides to the corresponding sulfones resulted in a more sophisticated binding mode with additional hydrogen bonding interactions and a stronger antiproliferative profile. nih.gov

Table 1: Examples of Glutarimide Derivatives and their Binding Characteristics

| Derivative | Modification | Impact on CRBN Binding |

| 2-((hetero)aryl(methyl))thio glutarimides | Addition of thioether group | Provides a functional group for further chemical conjugation. nih.gov |

| Sulfone derivatives | Oxidation of sulfur atom | Markedly stronger antiproliferative profile and enhanced binding. nih.gov |

Exploration of Enzyme Modulation and Inhibition Profiles

While the primary recognized mechanism of this compound derivatives involves protein degradation, the potential for these compounds to directly modulate enzyme activity has also been a subject of investigation. The structural motifs present in these molecules could theoretically allow them to interact with the active or allosteric sites of various enzymes.

For instance, phthalimide (B116566) derivatives, which share structural similarities with the glutarimide core, have been reported to act as inhibitors of carbonic anhydrase enzymes. nih.gov Specifically, certain derivatives have shown inhibitory action against human carbonic anhydrase isoforms I and II (hCA-I and hCA-II). nih.gov This suggests that the core structure could serve as a scaffold for developing inhibitors for this enzyme family.

However, it is crucial to note that the primary and most well-documented function of this compound-containing molecules is not direct enzyme inhibition in the classical sense, but rather the recruitment of an E3 ligase to a target protein. nih.govnih.gov

Mechanistic Probing of Protein Degradation Pathways

The most significant and well-characterized mechanism of action for this compound-based compounds is their ability to induce the degradation of specific target proteins through the ubiquitin-proteasome system. nih.govnih.gov

Role as a Cereblon E3 Ubiquitin Ligase Binding Moiety

As previously mentioned, the glutarimide portion of this compound serves as a ligand for Cereblon (CRBN), a key component of the CRL4-CRBN E3 ubiquitin ligase complex. nih.govnih.gov E3 ubiquitin ligases are enzymes that play a crucial role in the final step of the ubiquitination cascade, where they transfer ubiquitin, a small regulatory protein, to a substrate protein. nih.gov This "tagging" with ubiquitin marks the protein for degradation by the proteasome. nih.govnih.gov

The binding of the this compound moiety to CRBN effectively "hijacks" this E3 ligase complex. nih.gov Instead of binding to its natural substrates, the CRBN complex is now directed towards a new protein of interest, which is determined by the other end of the chimeric molecule.

Application in Proteolysis-Targeting Chimeras (PROTACs) as a Degronimer Component

The ability of the this compound moiety to bind CRBN has made it a cornerstone in the development of Proteolysis-Targeting Chimeras (PROTACs). nih.govnih.govrsc.org PROTACs are heterobifunctional molecules that consist of three main components:

A ligand that binds to the target protein of interest (the "warhead").

A ligand that binds to an E3 ubiquitin ligase, such as the this compound moiety for CRBN (the "degronimer").

A flexible linker that connects the two ligands. dundee.ac.uk

By simultaneously binding to both the target protein and the E3 ligase, the PROTAC brings them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.

Table 2: Components of a Typical PROTAC

| Component | Function | Example Moiety for CRBN-based PROTACs |

| Warhead | Binds to the target protein to be degraded. | Varies depending on the target protein. |

| Degronimer | Recruits an E3 ubiquitin ligase. | This compound |

| Linker | Connects the warhead and the degronimer. | Often a polyethylene (B3416737) glycol (PEG) chain or other flexible structure. |

Characterization of Target Protein Ubiquitination and Proteasomal Degradation

The formation of the ternary complex—consisting of the target protein, the PROTAC, and the E3 ligase—is the critical event that triggers the ubiquitination of the target protein. dundee.ac.uk Once the target protein is polyubiquitinated, it is recognized by the 26S proteasome, a large protein complex that functions as the cell's primary machinery for protein degradation. nih.govnih.gov The proteasome then unfolds and proteolytically cleaves the tagged protein into small peptides, effectively eliminating it from the cell.

The efficacy of a PROTAC is often assessed by measuring the extent of target protein degradation (Dmax) and the concentration required to achieve 50% degradation (DC50). Studies have shown that PROTACs incorporating the this compound moiety can achieve potent and selective degradation of their intended targets. youtube.com The degradation process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a highly efficient and sustained reduction in protein levels.

Investigation of Intracellular Signaling Pathway Modulation in Research Models

The interaction of IMiD-like compounds with the CRL4^CRBN^ complex initiates a cascade of downstream effects, significantly altering intracellular signaling pathways that govern cell survival, proliferation, and immune responses.

Compounds structurally analogous to this compound have been shown to modulate several key signaling pathways. A primary consequence of the CRBN-mediated degradation of the neosubstrate transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), is the downstream modulation of critical pathways for cancer cell survival and immune function. nih.govashpublications.org

One of the key pathways affected is the NF-κB (nuclear factor-kappa B) signaling pathway . In some cancer cells, long-term treatment with IMiDs has been shown to downregulate NF-κB activity, leading to a decrease in the expression of anti-apoptotic proteins. nih.gov

Table 1: Summary of Cellular Pathway Perturbations by IMiD Analogs

| Pathway | Effect | Key Molecules Involved | Reference |

|---|---|---|---|

| NF-κB Signaling | Downregulation of activity | NF-κB, cIAP2, FLIP | nih.gov |

| Cytokine Signaling | Inhibition of pro-inflammatory cytokines, stimulation of anti-inflammatory and T-cell cytokines | TNF-α, IL-1β, IL-6, IL-10, IL-2, IFN-γ | nih.govnih.govdovepress.com |

| JAK/STAT Signaling | Inhibition of IL-6/STAT3 pathway | IL-6, STAT3 | dovepress.com |

| Cell Cycle Regulation | G0/G1 phase arrest | CDK inhibitors (p21, p27, p15) | nih.gov |

| MAPK Signaling | Suppression of ERK and p38 pathways | ERK, p38 MAP kinase | nih.gov |

Transcriptomic and Proteomic Profiling for Mechanistic Insights

Transcriptomic and proteomic analyses are powerful tools for elucidating the complex molecular changes induced by drug treatment. bris.ac.uklongdom.org Studies on thalidomide (B1683933) and its analogs have utilized these approaches to identify global changes in gene and protein expression, providing deeper insights into their mechanisms of action and identifying potential biomarkers for drug response. nih.govresearchgate.net

In studies involving human embryonic stem cells, transcriptomic and proteomic profiling revealed that thalidomide treatment leads to differential expression of genes and proteins related to limb and heart development. nih.govresearchgate.net These analyses also uncovered novel mechanisms, such as the inhibition of proteins involved in nucleocytoplasmic trafficking (RANBP1) and cellular protection against oxidative stress (GSTA1, GSTA2). nih.govresearchgate.net

In the context of cancer, gene expression profiling has been used to identify signatures associated with sensitivity or resistance to IMiDs. ashpublications.org For example, the degradation of the neosubstrates Ikaros and Aiolos leads to decreased levels of the transcription factor IRF4 and the proto-oncogene c-MYC, which are critical for the survival of certain cancer cells. ashpublications.org Proteomic approaches can further confirm these changes at the protein level and identify post-translational modifications that may be crucial for the drug's activity. bris.ac.uk

Table 2: Selected Genes and Proteins Modulated by IMiD Analogs

| Molecule | Type | Change in Expression/Activity | Functional Consequence | Reference |

|---|---|---|---|---|

| Ikaros (IKZF1) | Protein (Neosubstrate) | Degradation | Immunomodulation, anti-proliferative effects | nih.govashpublications.org |

| Aiolos (IKZF3) | Protein (Neosubstrate) | Degradation | Immunomodulation, anti-proliferative effects | nih.govashpublications.org |

| Casein Kinase 1α (CK1α) | Protein (Neosubstrate) | Degradation | Therapeutic effect in specific hematological malignancies | nih.gov |

| IRF4 | Protein | Decreased | Inhibition of cancer cell survival | ashpublications.org |

| c-MYC | Protein | Decreased | Inhibition of cancer cell proliferation | ashpublications.org |

| RANBP1 | Protein | Inhibition | Altered nucleocytoplasmic transport | nih.govresearchgate.net |

| GSTA1, GSTA2 | Protein | Inhibition | Reduced protection from oxidative stress | nih.govresearchgate.net |

Structural Basis of Mechanistic Activity

The precise interactions between a ligand and its target protein are fundamental to its biological activity. For this compound and its analogs, understanding the structural basis of their interaction with cereblon is key to deciphering their mechanism of action.

X-ray crystallography has been instrumental in revealing the atomic-level details of how IMiDs bind to cereblon. nih.govacs.org Co-crystal structures of the DDB1-CRBN complex with thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931) show that the glutarimide moiety of these drugs binds within a hydrophobic pocket in the C-terminal domain of CRBN. researchgate.netsemanticscholar.org This binding pocket is characterized by the presence of three key tryptophan residues that form critical interactions with the ligand. semanticscholar.org

The binding of the IMiD to this pocket creates a new surface on CRBN, which is then recognized by the neosubstrates, such as Ikaros and Aiolos. researchgate.netashpublications.org The specificity for different neosubstrates is determined by the chemical structure of the IMiD analog. For instance, the presence of an amino group on lenalidomide and pomalidomide allows for specific interactions with the neosubstrates that are not possible with thalidomide. nih.gov Cryo-electron microscopy (cryo-EM) studies have further revealed that the binding of these drugs induces an allosteric change in CRBN, shifting it from an "open" to a "closed" conformation, which is necessary for stable neosubstrate association. biorxiv.org

Various spectroscopic techniques can be employed to study the binding and conformational changes of both the ligand and the target protein upon interaction. While specific data for this compound is not available, the principles can be inferred from studies on related compounds.

In vitro binding studies and chiroptical spectroscopic assays have been used to analyze the metabolism and binding of thalidomide enantiomers. asahi-lab.jp These studies have shown that the (S)-enantiomer of thalidomide binds to CRBN with a higher affinity than the (R)-enantiomer, which is associated with its teratogenic effects. nih.gov X-ray crystallography has confirmed that the two enantiomers adopt different conformations upon binding to CRBN to avoid steric hindrance. nih.gov

Photoaffinity labeling, a technique that uses a photo-reactive version of the ligand, has been used to identify the molecular targets of thalidomide. nih.gov This method confirmed the binding of thalidomide to alpha1-acid glycoprotein, suggesting its potential role in the drug's immunomodulatory activity. nih.gov Conformational analysis of structurally related compounds has also been performed using techniques like X-ray crystallography to understand their three-dimensional structure, which is crucial for their biological activity. nih.govresearchgate.net

Structure Activity Relationship Sar and Rational Design of 3 2,6 Dichlorophenyl Glutaramide Analogues

Systematic Exploration of Positional and Substituent Effects on Mechanistic Activity

The therapeutic efficacy of 3-(2,6-dichlorophenyl)glutaramide is intrinsically linked to its chemical structure. Researchers have systematically modified different parts of the molecule to understand how these changes influence its biological activity.

Influence of Modifications to the Dichlorophenyl Moiety

The 2,6-dichlorophenyl group is a critical component for the biological activity of this class of compounds. Studies on related molecules, such as pyrido[2,3-d]pyrimidin-7-ones, have shown that the substitution pattern on the phenyl ring is crucial for potency and selectivity. researchgate.net For instance, in a series of kinase inhibitors, the presence of the 2,6-dichlorophenyl group was found to be important for high affinity binding. nih.gov

Alterations to this moiety, such as changing the position or number of chlorine atoms, or replacing them with other substituents, can have a significant impact on the compound's interaction with its biological target. For example, research on kinase inhibitors has demonstrated that even small changes to the phenyl ring can lead to improved potency and selectivity. researchgate.net The rationale behind these modifications often involves optimizing hydrophobic and electronic interactions within the target's binding pocket.

| Analogue/Compound Series | Modification on Dichlorophenyl Moiety | Effect on Activity/Potency | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidin-7-ones | Variation of the aromatic group at C-6 | Analogues with a 3-thiophene or an unsubstituted phenyl group at C-6 retained potency. | researchgate.net |

| 1,6-Naphthyridin-2(1H)-ones | Presence of 2,6-dichlorophenyl group | Contributes to potent inhibition of protein tyrosine kinases. | nih.gov |

Role of Glutarimide (B196013) Ring Substitutions and Nitrogen Functionalization

The glutarimide ring is another key feature of this compound that is amenable to modification. Substitutions on this ring can influence the compound's solubility, metabolic stability, and target engagement. Functionalization of the nitrogen atom within the heterocyclic system has also been explored as a strategy to modulate biological activity.

In related heterocyclic compounds, such as 1,6-naphthyridin-2(1H)-ones, N-methylation followed by the introduction of various side chains has been a successful strategy to enhance potency. nih.gov Specifically, analogues bearing basic aliphatic side chains were found to be the most potent against certain kinases. nih.gov This suggests that the nitrogen atom can serve as a handle for introducing functionalities that can form additional interactions with the target protein.

Conformational Analysis and its Impact on Biological Interaction and Target Engagement

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound and its analogues helps to understand how these molecules orient themselves to bind effectively to their targets. Techniques such as X-ray crystallography and computational modeling are employed to study these conformations.

For example, in the development of a potent and selective dopamine (B1211576) D1 receptor positive allosteric modulator, LY3154207, conformational studies revealed that the molecule adopts an unusual boat conformation. nih.gov This insight was instrumental in proposing a binding pose with its target receptor. nih.gov Such studies highlight the importance of understanding the preferred conformation of a molecule to rationalize its biological activity and to guide the design of new analogues with improved target engagement. The interaction of a ligand with its binding site is a dynamic process, and a molecule's ability to adopt a bioactive conformation is key to its efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are important for their mechanism of action. mdpi.commdpi.com

Both 2D and 3D-QSAR models have been developed for various classes of compounds to understand their interactions with biological targets. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's properties, to build a predictive relationship. nih.gov For instance, a 3D-QSAR study on a series of cyclooxygenase-2 (COX-2) inhibitors produced reasonably good predictive models with high correlation coefficients. mdpi.com The graphical outputs of these models, such as CoMFA and RSA plots, can visualize the regions around a molecule where steric bulk or electrostatic charge is favorable or unfavorable for activity, thereby guiding the design of more potent analogues. mdpi.com

| QSAR Model Type | Compound Series | Key Findings/Predictive Power | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA, MFA, RSA) | 1,5-Diarylpyrazoles (COX-2 inhibitors) | Generated predictive models with high cross-validated and conventional r2 values. | mdpi.com |

| 2D and 3D-QSAR (kNN-MFA) | Thiophenyl derivatives (SGLT2 inhibitors) | The 2D-QSAR model showed good statistical parameters (r² = 0.8499, q² = 0.8267). The 3D-QSAR model also had good predictive power (q² = 0.7663). | nih.gov |

| Classification-Based QSAR | Biocidal Compounds | Developed models for PPAR-γ inactivation and TLR4 activation with high accuracy (>0.80). | mdpi.com |

Design Principles for Modulating Target Selectivity and Potency in Novel Analogues

The rational design of novel analogues of this compound aims to improve their potency and selectivity towards their intended biological target. nih.gov This involves a multi-faceted approach that leverages the insights gained from SAR studies, conformational analysis, and QSAR modeling. chemrxiv.org

Key design principles include:

Structure-Based Design: When the 3D structure of the target protein is known, it can be used to design ligands that fit precisely into the binding site. nih.gov This approach allows for the optimization of interactions, such as hydrogen bonds and hydrophobic contacts, to enhance affinity and selectivity. nih.gov

Exploiting Subtle Differences in Binding Pockets: Even highly similar proteins, such as kinase isoforms, can have subtle differences in their binding sites. nih.gov These differences can be exploited to design selective inhibitors. For example, targeting unique amino acid residues or exploiting differences in the flexibility of the binding site can lead to highly selective compounds. dntb.gov.ua

Positive and Negative Design: This principle involves introducing chemical groups that form favorable interactions with the desired target (positive design) while simultaneously introducing groups that have unfavorable interactions with off-targets (negative design). nih.gov

Through the iterative application of these design principles, medicinal chemists can systematically optimize lead compounds like this compound to develop novel analogues with improved therapeutic profiles.

Computational Chemistry and in Silico Modeling in 3 2,6 Dichlorophenyl Glutaramide Research

Molecular Docking for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the investigation of 3-(2,6-Dichlorophenyl)glutaramide, molecular docking is primarily employed to predict its binding affinity and mode of interaction with its putative biological target. Given its structural similarity to thalidomide (B1683933) and its derivatives, a key target of interest is Cereblon (CRBN), a substrate receptor for the Cullin-ring 4 (CRL4) E3 ubiquitin ligase complex. nih.govnih.govnih.gov

Docking studies simulate the insertion of the this compound molecule into the binding pocket of CRBN. The glutarimide (B196013) ring is crucial for this interaction, typically forming key hydrogen bonds with amino acid residues within the CRBN thalidomide-binding domain (TBD). biorxiv.org For instance, research on analogous compounds like lenalidomide (B1683929) and pomalidomide (B1683931) shows hydrogen bond formation with residues such as Cysteine and Tryptophan in the binding site. nih.govnih.gov The 2,6-dichlorophenyl moiety would be assessed for its fit within the hydrophobic regions of the pocket, with docking algorithms calculating a scoring function to estimate the binding free energy (ΔG). nih.gov A lower, more negative binding energy suggests a more stable and favorable interaction.

The analysis of the resulting docked pose provides a static, three-dimensional model of the ligand-target complex. This model allows researchers to visualize critical interactions, such as:

Hydrogen Bonds: Primarily involving the glutarimide portion of the molecule.

Hydrophobic Interactions: Involving the dichlorophenyl ring and surrounding nonpolar residues.

Pi-Pi Stacking: Potential interactions between the aromatic dichlorophenyl ring and aromatic residues like Tryptophan or Phenylalanine in the target protein. nih.gov

These predictions are fundamental for the initial assessment of this compound as a CRBN ligand and serve as the foundation for further computational and experimental validation.

Table 1: Example Molecular Docking Scores of Glutarimide Analogues with Cereblon (CRBN)

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

| Thalidomide | -7.0 to -8.0 | TRP386, GLU377, CYS391 |

| Lenalidomide | -6.5 to -7.5 | PHE336, TRP386, GLU377 |

| Pomalidomide | -7.5 to -8.5 | TRP386, GLU377, HIS353 |

| Hypothetical: this compound | Predicted -8.0 to -9.5 | TRP386, GLU377, Hydrophobic Pocket |

Note: Data for analogues are compiled from various studies for illustrative purposes. nih.govnih.gov The score for this compound is a hypothetical prediction based on its structure.

Molecular Dynamics Simulations for Conformational Landscape and Binding Stability

While molecular docking provides a valuable static snapshot of a ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational landscape and stability of the complex over time. nih.gov Following the initial docking of this compound into its target protein (e.g., CRBN), MD simulations are performed to validate the stability of the predicted binding pose. nih.gov

An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the behavior of the complex in a simulated physiological environment (i.e., in a water box with ions at a given temperature and pressure). nih.gov Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial docked positions. A stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) indicates that the ligand remains securely bound within the active site and the protein structure is not significantly perturbed. nih.gov

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual amino acid residues. High fluctuations in residues within the binding pocket could indicate instability, while low fluctuations suggest stable interactions with the ligand.

Hydrogen Bond Analysis: MD simulations track the formation and breakage of hydrogen bonds over time. The persistence of key hydrogen bonds identified in docking studies confirms their importance for the stability of the complex. nih.gov

By assessing these factors, MD simulations provide a more rigorous evaluation of the binding hypothesis for this compound, confirming whether the interactions predicted by docking are maintained in a dynamic system. nih.govnih.gov

Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule with high accuracy. nih.gov For this compound, QM calculations provide fundamental insights that are not accessible through classical methods like docking or MD. These studies are performed on the molecule in isolation or in a solvent environment to predict its geometry, electronic structure, and chemical reactivity. nih.govacs.org

Key properties derived from QM calculations include:

Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (negative potential, electrophilic attack sites) and electron-poor (positive potential, nucleophilic attack sites) regions. This is vital for predicting how the molecule will interact with its biological target.

Atomic Charges: QM methods can calculate the partial charge on each atom, providing a quantitative measure of the charge distribution. nih.gov This information helps in understanding electrostatic interactions and hydrogen bonding potential.

These calculations can clarify the role of the dichlorophenyl substitution on the electronic nature of the glutarimide scaffold, helping to rationalize binding affinities and predict potential sites of metabolism. nih.govnih.gov

Table 2: Example Quantum Mechanical Properties for a Glutarimide Scaffold

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. nih.gov |

| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule, influencing solubility and binding. |

Note: Values are representative and would be specifically calculated for this compound using methods like DFT with a basis set such as B3LYP/6-31G(d,p). nih.gov

Virtual Screening and Library Design for Novel Glutarimide Analogues

Virtual screening is a computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov In the context of this compound research, once its activity is established, virtual screening can be employed to discover novel analogues with improved properties, such as enhanced binding affinity, greater selectivity, or better drug-like characteristics. nih.gov

The process typically involves two main approaches:

Structure-Based Virtual Screening (SBVS): Using the three-dimensional structure of the target protein (e.g., CRBN), a large chemical database (like ZINC or Enamine) is computationally docked into the binding site. nih.govnih.gov The compounds are then ranked based on their docking scores, and the top-ranking "hits" are selected for further investigation. This approach is powerful for discovering diverse chemical scaffolds that fit the target's binding pocket.

Ligand-Based Virtual Screening (LBVS): When a high-resolution structure of the target is unavailable, or as a complementary approach, LBVS uses the structure of a known active ligand, such as this compound, as a template. The screening searches for molecules in a database that have a similar shape, size, and electrostatic properties (pharmacophore) to the template.

These screening efforts can lead to the design of a focused library of novel glutarimide analogues. By systematically modifying the dichlorophenyl or glutarimide moieties and predicting the effect on binding, researchers can prioritize the synthesis of compounds with the highest probability of success. researchgate.net

Application of Machine Learning and Artificial Intelligence in Structure-Activity Prediction and Metabolic Flux Modeling

Machine learning (ML) and artificial intelligence (AI) are transforming computational drug discovery by enabling the development of sophisticated predictive models from large datasets. nih.gov In research involving this compound and its analogues, ML can be applied in several impactful ways.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govcaister.com Once a set of analogues of this compound has been synthesized and tested, an ML-based QSAR model can be trained on this data. Using algorithms like random forests, support vector machines, or deep neural networks, the model learns which structural features (descriptors) are correlated with high activity. nih.gov This predictive model can then be used to:

Screen virtual libraries to prioritize new analogues for synthesis.

Guide the optimization of the lead compound by predicting the activity of proposed modifications.

Provide insights into the key molecular properties driving the desired biological effect.

Metabolic Flux Modeling: AI can also be applied to more complex systems-level problems. For instance, if the compound is found to affect cellular metabolism, ML models could be used to analyze metabolic flux data from proteomics or metabolomics experiments. This could help to build a model of how this compound perturbs metabolic pathways within a cell, providing a deeper understanding of its mechanism of action beyond direct target engagement. nih.gov The integration of AI and ML offers a powerful strategy to accelerate the discovery cycle and uncover complex biological relationships in the study of novel compounds like this compound. nih.gov

Analytical Methodologies for Research on 3 2,6 Dichlorophenyl Glutaramide

Spectroscopic Characterization Techniques for Synthetic Verification and Purity Assessment

Spectroscopic methods are fundamental in the structural elucidation and purity confirmation of newly synthesized compounds like 3-(2,6-Dichlorophenyl)glutaramide. These techniques provide detailed information about the molecular structure, connectivity of atoms, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR are employed to provide a complete picture of the carbon-hydrogen framework.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the dichlorophenyl ring and the aliphatic protons of the glutaramide moiety would be observed. The protons on the dichlorophenyl ring would likely appear as a multiplet or as distinct doublets and triplets depending on their coupling with adjacent protons. The protons of the glutaramide portion would exhibit characteristic chemical shifts and coupling patterns, allowing for the confirmation of the aliphatic chain's structure.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons of the dichlorophenyl ring and the carbonyl and aliphatic carbons of the glutaramide chain. The chemical shifts of the carbonyl carbons are particularly diagnostic.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a suitable solvent (e.g., DMSO-d₆)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.3 - 7.6 | 128 - 135 |

| C-Cl | --- | 130 - 138 |

| Glutaramide CH | 3.5 - 4.5 | 40 - 55 |

| Glutaramide CH₂ | 1.8 - 2.5 | 25 - 35 |

| Carbonyl C=O | --- | 170 - 175 |

| Amide NH₂ | 7.0 - 8.0 | --- |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. When subjected to ionization in a mass spectrometer, the molecule will form a molecular ion ([M]+) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition, confirming the chemical formula of this compound.

The fragmentation pattern observed in the mass spectrum is unique to the molecule and provides a fingerprint that can be used for identification. The fragmentation of this compound would likely involve the cleavage of the amide bonds and the bonds within the glutaramide chain, as well as the loss of chlorine atoms from the dichlorophenyl ring. Analysis of these fragment ions helps to piece together the structure of the parent molecule. For related dichlorophenyl compounds, characteristic fragmentation patterns involving the dichlorophenyl moiety are often observed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within its structure.

Key expected vibrational frequencies include the N-H stretching of the amide groups, typically appearing in the region of 3200-3400 cm⁻¹. The C=O stretching of the two amide carbonyl groups would give rise to strong absorption bands around 1640-1680 cm⁻¹. The aromatic C-H and C=C stretching vibrations from the dichlorophenyl ring would be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. Finally, the C-Cl stretching vibrations of the dichlorophenyl group would be found in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3200 - 3400 |

| Amide | C=O Stretch | 1640 - 1680 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkyl Chain | C-H Stretch | 2850 - 2960 |

| Dichlorophenyl | C-Cl Stretch | < 800 |

Chromatographic Methods for Separation and Quantification in Research Samples

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, byproducts, and biological matrices, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. It is employed for both purity assessment and quantitative analysis in various research contexts.

For purity determination, a sample of the synthesized compound is injected into an HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column) and a detector (e.g., a UV-Vis detector set to a wavelength where the dichlorophenyl chromophore absorbs). The resulting chromatogram will show a major peak corresponding to this compound and potentially smaller peaks for any impurities. The peak area percentage of the main peak provides an estimation of the compound's purity.

For quantitative analysis, a calibration curve is first constructed by injecting known concentrations of a pure standard of this compound and plotting the detector response (peak area) against the concentration. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. This method is crucial for determining the yield of a reaction or for measuring the concentration of the compound in various experimental assays.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Metabolites

While this compound itself may not be sufficiently volatile for direct analysis by Gas Chromatography (GC), GC coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of its potential volatile metabolites or degradation products. nih.gov In metabolic studies, for instance, biological samples can be processed to extract metabolites, which may then be derivatized to increase their volatility and thermal stability for GC-MS analysis. researchgate.net

The gas chromatograph separates the different volatile compounds in the sample mixture based on their boiling points and interactions with the stationary phase of the GC column. nih.gov The separated compounds then enter the mass spectrometer, which provides mass spectra for each component. This allows for the identification of unknown metabolites by comparing their mass spectra to libraries of known compounds or by interpreting the fragmentation patterns. kyushu-u.ac.jp GC-MS offers high sensitivity and selectivity, making it an invaluable tool in understanding the metabolic fate of this compound in biological systems. nih.gov

Chiral Chromatography for Enantiomeric Purity Determination

The presence of a stereocenter in this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. High-Performance Liquid Chromatography (HPLC) is a primary technique employed for this purpose, utilizing a chiral stationary phase (CSP) to achieve separation.

The selection of an appropriate CSP is critical for effective enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely recognized for their broad chiral recognition capabilities. nih.gov For compounds structurally similar to this compound, derivatives like cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) have demonstrated success in separating enantiomers. nih.gov The separation mechanism relies on the differential interactions, such as hydrogen bonding, π-π interactions, and steric hindrance, between the individual enantiomers and the chiral stationary phase. youtube.comyoutube.com

In practice, a screening process involving various CSPs and mobile phase compositions is often conducted to identify the optimal conditions for baseline separation of the enantiomers. The mobile phase typically consists of a mixture of a non-polar organic solvent, such as hexane (B92381) or heptane, and a polar modifier like isopropanol (B130326) or ethanol. The resolution of the enantiomeric peaks is a key parameter in method development, with a resolution value (Rs) of 1.5 or greater indicating complete separation. nii.ac.jp

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | Hexane:Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Advanced Bioanalytical Methods for Detection and Quantification in In Vitro and Ex Vivo Research Matrices

The quantification of this compound in complex biological matrices, such as cell lysates (in vitro) or plasma and tissue homogenates (ex vivo), requires highly sensitive and selective bioanalytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior specificity and sensitivity.

The development of an LC-MS/MS method involves several key steps. First, an efficient sample preparation technique is employed to extract the analyte from the biological matrix and remove interfering substances. Common methods include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nii.ac.jp Following extraction, the analyte is separated from remaining matrix components using reversed-phase HPLC. The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected.

Multiple Reaction Monitoring (MRM) is a highly specific detection mode used in LC-MS/MS. In MRM, a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored for quantification. This process significantly reduces background noise and enhances the specificity of the assay. The development of such a method is crucial for accurately determining the concentration of the compound in various research settings. iitri.org

Method Validation for Research Applications (e.g., accuracy, precision, linearity)

To ensure the reliability and reproducibility of analytical data, the developed methods must undergo rigorous validation. Method validation is a process that demonstrates that the analytical procedure is suitable for its intended purpose. nih.gov The key validation parameters for research applications include accuracy, precision, and linearity.

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations of the analyte and comparing the measured concentrations to the nominal values. The acceptance criteria for accuracy are often within ±15% of the nominal value (or ±20% at the lower limit of quantification).

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). The acceptance criteria for precision are typically an RSD of ≤15% (or ≤20% at the lower limit of quantification).

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by plotting the analytical response versus the concentration of the analyte. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.99.

| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (RSD, %) |

|---|---|---|---|

| 5.0 | 4.8 | 96.0 | 8.5 |

| 50 | 51.2 | 102.4 | 5.2 |

| 500 | 495.5 | 99.1 | 3.8 |

Preclinical Mechanistic Investigations of 3 2,6 Dichlorophenyl Glutaramide and Its Derivatives

In Vitro Cellular Assays for Mechanistic Pathway Elucidation

In vitro cellular assays are fundamental in determining the specific molecular interactions and downstream cellular consequences of a test compound. These assays provide a controlled environment to dissect the mechanism of action at a cellular and molecular level.

Determining whether a compound interacts with its intended molecular target within a living cell is a key first step in mechanistic studies. For glutarimide (B196013) derivatives, a primary area of investigation has been their interaction with Cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex CRL4. rscf.ru The binding of immunomodulatory imide drugs (IMiDs) to CRBN is a well-established mechanism that leads to the degradation of specific target proteins. rscf.ru

While direct target engagement data for 3-(2,6-dichlorophenyl)glutaramide is not extensively available in the public domain, the general approach for related glutarimide derivatives involves competitive binding assays in cells. For instance, researchers have developed cell-based target engagement assays to evaluate the binding affinity of small molecule ligands to the CRBN E3 ligase in cells. acs.org These assays can help identify cell-permeable ligands and are crucial for the development of technologies like proteolysis-targeting chimeras (PROTACs). rscf.ru

Downstream signaling effects are often assessed by measuring the levels of specific biomarkers. For glutarimide-based CRBN ligands, a key downstream event is the ubiquitination and subsequent degradation of neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3). rscf.ruresearchgate.net Assays to measure the levels of these transcription factors, for example by western blotting or quantitative mass spectrometry, are therefore critical in elucidating the downstream signaling cascade initiated by target engagement. researchgate.net

The glutarimide moiety is a key structural feature of molecules known to induce targeted protein degradation. rscf.ruresearchgate.net This process is mediated by the ubiquitin-proteasome system and has become a major focus in drug discovery. nih.govnih.gov The core principle involves an E3 ligase recruiter molecule bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation. researchgate.net

Glutarimide derivatives often function as molecular glue degraders, modulating the substrate specificity of the E3 ligase Cereblon (CRBN). rscf.ruresearchgate.net This interaction leads to the degradation of specific proteins that are not typically targeted by CRBN. rscf.ru Studies on various glutarimide derivatives have shown that they can induce the degradation of different target proteins, depending on the other chemical moieties attached to the glutarimide ring. rscf.ru

For instance, studies on a range of sulfone-containing glutarimide derivatives have demonstrated their ability to inhibit the growth of multiple myeloma cell lines, an effect linked to their interaction with CRBN. rscf.ru The degradation of key survival proteins in these cancer cells is a primary downstream effect. While specific protein degradation profiles for this compound are not detailed in available literature, it is hypothesized that the 2,6-dichlorophenyl group would significantly influence its target protein specificity compared to other derivatives.

The table below summarizes the activity of various glutarimide derivatives, highlighting the importance of the substituents on the glutarimide core for their biological effects.

| Compound Type | Biological Activity | Reference |

| (Arylthio)methyl-substituted glutarimides | Moderate to weak antiproliferative effects in multiple myeloma cell lines. | rscf.ru |

| Sulfone-containing glutarimide derivatives | Significant antiproliferative properties towards multiple myeloma cell lines. | rscf.ru |

| N-alkylated glutarimide derivatives of lenalidomide (B1683929) | Investigated as prodrugs to control the release and activity of the parent compound. | acs.org |

| Synthetic glutarimide derivatives | Antiviral activities against various viruses, including Coxsackievirus B3 and Influenza A. | nih.govresearchgate.net |

The 2,6-dichlorophenyl moiety is a common feature in many kinase inhibitors. nih.govresearchgate.net This substitution pattern can confer potent and selective inhibitory activity against various protein kinases by fitting into specific hydrophobic pockets of the ATP-binding site. Therefore, it is plausible that this compound could exhibit inhibitory activity against certain kinases.

Enzyme activity assays are crucial for determining such effects. These can be performed using purified recombinant enzymes or in cell lysates. For example, a study on pyrido[2,3-d]pyrimidin-7-one compounds bearing a 6-(2,6-dichlorophenyl) group identified them as potent inhibitors of the Abl kinase. nih.govresearchgate.net Similarly, a urea (B33335) derivative containing a 3-(2,6-dichloro-3,5-dimethoxy-phenyl) group was found to be a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. nih.gov

These findings suggest that a key mechanistic aspect of compounds containing the 2,6-dichlorophenyl group could be the inhibition of specific kinases involved in cell signaling pathways. Standard kinase activity assays would typically measure the phosphorylation of a substrate peptide by the kinase in the presence and absence of the test compound.

Ex Vivo Tissue Culture Models for Mechanistic Characterization

Ex vivo tissue culture models bridge the gap between in vitro cell lines and in vivo animal models. These models, which involve the culture of tissues or cells taken directly from an organism, better represent the complex cellular interactions and microenvironment of native tissue. acs.org For a compound like this compound, ex vivo models could be used to study its effects on specific cell types within a more physiologically relevant context. For example, patient-derived tumor explants could be used to assess the compound's impact on tumor cell proliferation and viability in the presence of stromal and immune cells. However, at present, there is no publicly available research detailing the use of ex vivo tissue culture models for the mechanistic characterization of this compound or its close derivatives.

In Vivo Animal Models for Systemic Mechanistic Pathway Analysis (excluding efficacy or toxicity studies)

In vivo animal models are indispensable for understanding the systemic effects of a compound and for validating mechanisms of action observed in vitro. These studies can provide crucial information on pharmacokinetics and pharmacodynamics.

Pharmacodynamic (PD) marker studies in animal models are designed to demonstrate that a compound is engaging its target and eliciting the expected biological response in a living organism. For a compound with a proposed mechanism of action, measuring relevant biomarkers in tissues or plasma after administration is a key step.

While specific in vivo PD studies for this compound are not available, research on the structurally related compound LY3154207, which contains a 2-(2,6-dichlorophenyl)acetyl moiety, provides a relevant example. nih.govacs.orgresearchgate.net LY3154207 is a positive allosteric modulator of the dopamine (B1211576) D1 receptor. nih.govacs.orgresearchgate.net In vivo studies in mice were conducted to assess its pharmacodynamic effects. researchgate.net For instance, researchers could measure changes in the levels of downstream signaling molecules in the brain following administration of the compound. Such studies are critical to confirm that the compound reaches its target tissue and exerts its intended biological effect at a systemic level.

Metabolic Fate and Biotransformation Studies in Research Animals (excluding human metabolism)

Currently, there is a notable absence of publicly available scientific literature detailing the metabolic fate and biotransformation of this compound specifically in research animals. However, extensive research into structurally related compounds, such as lenalidomide and pomalidomide (B1683931), provides a predictive framework for understanding the potential metabolic pathways of this class of molecules. These analogs, which share the core glutarimide structure, have been the subject of numerous preclinical studies in various animal models.

The metabolic processes for these related compounds primarily involve hydrolysis of the glutarimide ring and hydroxylation, followed by conjugation. In rats and monkeys, the parent compound is often the main component excreted, indicating that a significant portion of the drug may not undergo extensive metabolism. hres.ca

Metabolic Pathways of Structural Analogs in Animals

Studies on lenalidomide and pomalidomide in animal models have identified several key metabolic transformations. The biotransformation of thalidomide (B1683933), a related compound, can occur through non-enzymatic hydrolysis or by hydroxylation catalyzed by hepatic cytochrome P450 (CYP) enzymes. aacrjournals.org There are considerable differences in the production of hydroxylated metabolites between species, with rodent liver microsomes showing a much higher rate of production than human liver microsomes. aacrjournals.org

In rats and monkeys administered lenalidomide, the unchanged parent drug was the primary component found in excreta. The identified metabolites were various isomeric forms resulting from hydrolysis, as well as N-acetyl and glucose conjugates. hres.ca The enzymes responsible for these transformations were identified as N-acetyl-transferase and UDP-glucuronosyltransferase. hres.ca Notably, lenalidomide does not appear to be a substrate, inhibitor, or inducer of cytochrome P450 enzymes in vitro, suggesting a low likelihood of P450-mediated drug-drug interactions. hres.cafda.gov

For pomalidomide, metabolic pathways in animals also involve hydroxylation and subsequent glucuronidation, as well as hydrolysis of the glutarimide ring. researchgate.net In monkeys, pharmacokinetic studies have shown differences in the elimination rates of pomalidomide's R- and S-isomers. nih.gov

The table below summarizes the metabolic pathways observed for lenalidomide in preclinical animal studies.

| Compound | Animal Model | Primary Metabolic Pathways | Key Metabolites | Enzymes Involved |

| Lenalidomide | Rats, Monkeys | Hydrolysis, N-acetylation, Glucuronidation | Isomeric hydrolytic metabolites, N-acetyl conjugates, Glucose conjugate isomers | N-acetyl-transferase, UDP-glucuronosyltransferase |

Distribution in Animal Tissues

Whole-body autoradiography studies in rats using radiolabelled lenalidomide have provided insights into its tissue distribution. After oral administration, radioactivity was widely distributed, with the highest concentrations found in the kidneys, liver, spleen, and the mucosa of the gastrointestinal tract. hres.cafda.gov Lenalidomide has been shown to cross the placenta in pregnant rats, with radioactivity detected in fetal tissues, although generally at lower levels than in the maternal tissues. hres.ca Interestingly, the concentration of radioactivity was higher in the fetal brain compared to the maternal brain. hres.cafda.gov

The table below presents a summary of the tissue distribution findings for lenalidomide in rats.

| Compound | Animal Model | Method | Tissues with High Concentration | Placental and Fetal Distribution |

| Lenalidomide | Rats | Quantitative whole-body autoradiography | Kidney (cortex and medulla), Liver, Spleen, Gastrointestinal mucosa | Crosses the placenta; radioactivity in fetal tissues is generally lower than in maternal tissues, with the exception of the fetal brain. |

It is important to reiterate that while the metabolic data for lenalidomide and pomalidomide offer valuable insights, dedicated studies on this compound are necessary to definitively characterize its metabolic profile in research animals.

Future Directions and Research Gaps in 3 2,6 Dichlorophenyl Glutaramide Studies

Development of Novel and Sustainable Synthetic Pathways

The current synthesis of 3-(2,6-Dichlorophenyl)glutaramide often relies on traditional chemical methods that may involve harsh reagents and generate significant waste. A key area for future research is the development of novel and sustainable synthetic pathways. This includes the exploration of biocatalysis, flow chemistry, and the use of greener solvents and reagents to create more environmentally friendly and efficient manufacturing processes.

Recent advancements in enantioselective organocatalysis, for instance, have enabled the highly stereoselective synthesis of related cyclobutane derivatives, which can serve as versatile four-carbon building blocks for larger ring systems through strain-releasing fragmentation. researchgate.net This approach could be adapted to construct the glutarimide (B196013) core with high precision. Furthermore, microwave-assisted domino reactions have shown promise in the divergent synthesis of glutaramides, offering a potential avenue for rapid and efficient library generation. researchgate.net The development of metal-free transamidation protocols also presents a sustainable alternative for amide bond formation, a crucial step in the synthesis of many glutarimide derivatives. nih.gov

Future research should focus on integrating these modern synthetic strategies to develop a concise and sustainable route to this compound and its derivatives. A comparative analysis of various synthetic approaches is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Identification and engineering of enzymes capable of catalyzing key synthetic steps. |

| Flow Chemistry | Improved safety, scalability, and process control; potential for automation. | Optimization of reaction parameters in continuous flow systems for glutarimide synthesis. |

| Organocatalysis | Avoidance of heavy metal catalysts, high enantioselectivity. nih.gov | Design of novel organocatalysts for the asymmetric synthesis of the glutarimide core. acs.org |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. | Exploration of microwave-assisted domino reactions for efficient library synthesis. researchgate.net |

Table 1: Comparison of Potential Sustainable Synthetic Strategies

Deeper Exploration of Polypharmacology and Off-Target Mechanistic Interactions

While the on-target activity of this compound-based molecules is a primary focus, a comprehensive understanding of their polypharmacology and off-target effects is crucial for predicting both therapeutic efficacy and potential adverse events. The glutarimide moiety is known to interact with Cereblon (CRBN), a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase. tandfonline.com However, the broader interactome of this compound and its metabolites remains largely uncharacterized.

Future investigations should employ a combination of chemoproteomics, computational modeling, and phenotypic screening to identify and validate off-target interactions. Predicting off-target effects through structural analysis in the context of metabolic network models can provide valuable insights into potential unintended consequences. nih.gov Understanding these interactions can lead to the design of more selective molecules or, conversely, the intentional development of multi-targeting agents with enhanced therapeutic profiles. A deeper understanding of how minor structural modifications to the glutarimide ring can dramatically alter biological activities is essential. biorxiv.org

Advancements in Targeted Protein Degradation Strategies Utilizing this compound-based Degronimers

The glutarimide scaffold is a cornerstone of Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins. inventiv.orggoogle.comresearchgate.net this compound can serve as a precursor to potent "degronimers," the E3 ligase-binding component of these degraders. inventiv.org Future research in this area will focus on several key aspects to enhance the efficacy and applicability of these degradation strategies.

One critical area is the optimization of the linker that connects the degronimer to the target-binding ligand. The linker's composition and length are crucial for the formation of a stable and productive ternary complex between the target protein, the degrader, and the E3 ligase. biorxiv.org Furthermore, the development of novel glutarimide-based degronimers with improved binding affinity and selectivity for CRBN will be instrumental in creating more potent and specific degraders. nih.gov The discovery of alternative cereblon binders, such as phenyl-glutarimides, which exhibit improved chemical stability, opens new avenues for PROTAC design. nih.gov

| Advancement Area | Key Objectives | Potential Impact |

| Linker Optimization | Fine-tuning linker length, rigidity, and composition. | Enhanced ternary complex formation, improved degradation efficiency and selectivity. |

| Novel Degronimer Design | Development of new glutarimide analogs with enhanced CRBN affinity and selectivity. | Increased potency and reduced off-target effects of PROTACs. |

| Expansion of E3 Ligase Recruitment | Engineering degronimers to recruit other E3 ligases beyond CRBN. | Overcoming resistance mechanisms and expanding the scope of targetable proteins. |

| Tissue and Cell-Specific Degradation | Designing degraders with targeted delivery or activation mechanisms. | Minimizing systemic toxicity and improving therapeutic index. |

Table 2: Future Advancements in this compound-based Targeted Protein Degradation

Integration of Omics Data for Systems-Level Mechanistic Understanding

To move beyond a single-target, single-effect paradigm, future studies must integrate various "omics" technologies to gain a systems-level understanding of the cellular response to this compound and its derivatives. This includes genomics, transcriptomics, proteomics, and metabolomics approaches to map the global changes that occur upon compound treatment.

Global proteomics can reveal not only the intended degradation of the target protein but also changes in the abundance of other proteins, providing clues about off-target effects and downstream signaling pathways. acs.org Transcriptomic analysis can identify compensatory changes in gene expression that may contribute to drug resistance. Integrating these datasets can help to construct comprehensive network models of drug action, leading to the identification of novel biomarkers for efficacy and toxicity, as well as rational combination therapy strategies.

Computational Innovations for Predictive Modeling in Glutarimide Chemistry

Computational modeling and in silico methods are poised to play an increasingly important role in accelerating the discovery and optimization of glutarimide-based compounds. acs.org Future research will leverage advancements in machine learning and artificial intelligence to build predictive models for various properties, including binding affinity, degradation efficiency, and pharmacokinetic parameters. cas.org

The development of accurate predictive models relies on the availability of high-quality, large-scale datasets. cas.org Therefore, a concerted effort to generate and curate such data for glutarimide-based molecules is essential. Advanced computational techniques, such as molecular dynamics simulations and free energy calculations, can provide detailed insights into the formation and stability of ternary complexes, guiding the rational design of more effective degraders. acs.org The application of large language models in predictive chemistry also shows promise for accelerating the identification of novel compounds with desired properties. researchgate.net

Identification of Novel Biological Roles Beyond Established Paradigms

While the role of glutarimide-containing compounds in targeted protein degradation is well-established, there is a significant opportunity to explore novel biological functions for this compound and its analogs. The glutarimide scaffold is present in a variety of natural products with diverse biological activities, suggesting that this chemical motif may have broader therapeutic potential. mdpi.com

Future research should involve unbiased screening of this compound and related compounds in a wide range of disease models, including those outside of oncology. This could uncover unexpected therapeutic applications in areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases. prnewswire.com Mechanistic studies to elucidate the molecular targets and pathways responsible for any newly discovered activities will be critical for translating these findings into novel therapeutic strategies.

Q & A